![molecular formula C13H19NO2 B15232879 Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-ethynyl-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the preparation of a 6-functionalized azabicyclo[4.1.0]heptane derivative. This process can be achieved in four steps starting from 4-hydroxymethyl pyridine . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
tert-butyl 6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-13-6-7-14(9-10(13)8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Clé InChI |
XJLLVCIJEFPXMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




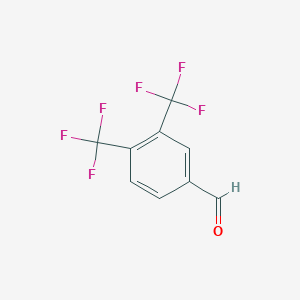
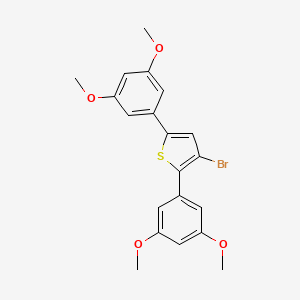
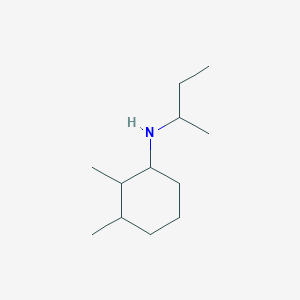

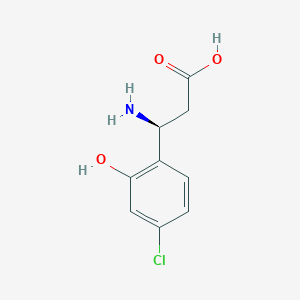
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
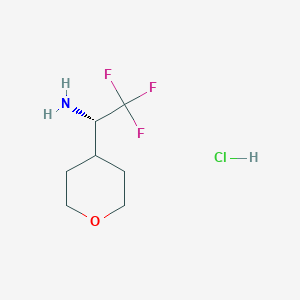
![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

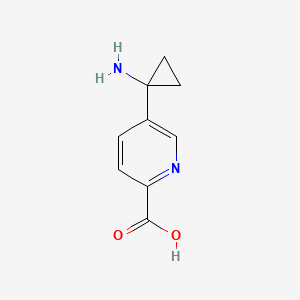
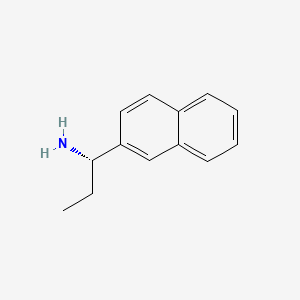
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
